1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-(2,5-Dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethoxybenzenesulfonyl group and a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative.
Attachment of the 2,5-dimethoxybenzenesulfonyl group: This step involves the sulfonylation of the piperidine-oxadiazole intermediate using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2,5-Dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- 2,5-Dimethoxybenzenesulfonyl chloride
Uniqueness
1-(2,5-Dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of both the 1,3,4-oxadiazole ring and the piperidine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-(2,2-dimethylpropyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-20(2,3)12-18-21-22-19(28-18)14-7-6-10-23(13-14)29(24,25)17-11-15(26-4)8-9-16(17)27-5/h8-9,11,14H,6-7,10,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINMATBTTSBOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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